Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H18O3/c1-3-17-13(16)15-9-14(2,10-15)18-12(15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
InChI Key |
BYZHAIWCQOYNAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemical methods, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of a mercury lamp and specific glassware to ensure the proper formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the photochemical reaction conditions. This includes the use of high-intensity light sources and continuous flow reactors to increase the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Key Structural Features:
- Bicyclic Core : The 2-oxabicyclo[2.1.1]hexane system imposes significant strain, influencing reactivity and stability.
- 3-Phenyl: Introduces aromaticity, enabling π-π interactions in biological systems. 4-Ethyl Ester: Provides a handle for derivatization (e.g., hydrolysis to carboxylic acids).
Comparison with Similar Compounds
The following table compares ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate with structurally related analogs, focusing on substituent effects, molecular properties, and applications:
Key Findings from Comparative Analysis:
Substituent Effects on Lipophilicity :
- Fluorinated analogs (e.g., 4-CF3-Ph and 3-CF3O-Ph derivatives) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration in CNS drug development .
- Halogenated derivatives (e.g., 3,4-Cl2-Ph) may enhance binding to hydrophobic enzyme pockets, as seen in agrochemicals .
Functional Group Versatility :
- The azidomethyl derivative (CAS 2229261-01-0) is a click chemistry intermediate, enabling bioconjugation without disrupting the bicyclic core .
- The iodomethyl analog (CAS 2680530-97-4) serves as a substrate for Suzuki-Miyaura couplings, expanding synthetic utility .
Physicochemical Properties: Hydrochloride salts (e.g., CAS 104234-94-8) improve aqueous solubility, critical for in vitro bioactivity screening .
Synthetic Challenges :
- Steric hindrance at position 1 complicates substitution reactions, requiring optimized catalysts or elevated temperatures .
Research and Application Insights
- Medicinal Chemistry : The phenyl and trifluoromethyl derivatives are prioritized in kinase inhibitor programs due to their rigid, drug-like scaffolds .
- Material Science : Strain energy in the bicyclic core is exploited to design shape-persistent polymers .
- Limitations : Low yields (<30%) in iodomethyl derivatives (CAS 2680530-97-4) highlight synthetic bottlenecks .
Biological Activity
Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.30 g/mol
- CAS Number : 2763777-30-4
The compound features a bicyclic structure with an oxabicyclo core, which contributes to its unique chemical reactivity and biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₈O₃ |
| Molecular Weight | 246.30 g/mol |
| CAS Number | 2763777-30-4 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalysis.
- Bioisosterism : Its oxabicyclo structure serves as a saturated bioisostere of ortho-substituted phenyl rings, potentially improving the physicochemical properties of related bioactive compounds .
Study on Bioactive Analogues
Recent research has focused on the development of analogues of this compound to evaluate their biological efficacy. A study reported the synthesis and biological validation of these analogues, demonstrating enhanced properties compared to traditional compounds with ortho-substituted phenyl groups .
Antimicrobial Activity
In one study, the compound was tested for antimicrobial properties against various bacterial strains. The results indicated significant inhibition of growth, suggesting potential applications in developing new antibacterial agents .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Prevents substrate binding | |
| Antimicrobial | Significant growth inhibition | |
| Bioisosterism | Improved physicochemical properties |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the bicyclic core through cyclization reactions.
- Functionalization at the carboxylic acid position to introduce the ethyl ester group.
Industrial Production Methods
In industrial contexts, large-scale production may utilize advanced techniques such as continuous flow chemistry to enhance yield and purity while reducing reaction times.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound’s bicyclic core is typically synthesized via photochemical [2+2] cycloaddition reactions (e.g., using a mercury lamp) . Key steps include:
- Cycloaddition : Optimizing light intensity and wavelength (e.g., 365 nm UV) to activate dienophiles.
- Functionalization : Introducing substituents (e.g., iodomethyl groups) via nucleophilic substitution .
- Yield Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., Lewis acids) to minimize side reactions .
- Data : Typical yields range from 40–70%, with purity confirmed via HPLC (>95%) .
Q. How is the compound’s structure validated experimentally?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving bicyclic frameworks . Steps include:
- Data Collection : High-resolution (<1.0 Å) synchrotron data for accurate electron density maps.
- Refinement : Addressing thermal motion anisotropies with SHELXL’s restraints .
- Validation : R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) .
Q. What are the common chemical transformations of this compound?
- Reactions :
- Nucleophilic Substitution : Iodomethyl groups react with NaN₃ or amines to form azides/amines .
- Redox Reactions : LiAlH₄ reduces ester groups to alcohols; MnO₂ oxidizes alcohols to ketones .
- Mechanistic Insight : Substituent steric effects (e.g., phenyl vs. cycloheptyl) dictate reaction rates .
Advanced Research Questions
Q. How can synthetic yields be improved for photochemical [2+2] cycloadditions?
- Methodology :
- Flow Reactors : Enhance light penetration and reduce side products via continuous flow systems (residence time: 10–30 min) .
- Sensitizers : Use triplet sensitizers (e.g., acetophenone) to increase quantum efficiency .
Q. What strategies resolve crystallographic data contradictions (e.g., disorder in bicyclic frameworks)?
- Methodology :
- Twinned Data : SHELXL’s TWIN/BASF commands to model twin domains .
- Hydrogen Bonding Analysis : Graph-set analysis (e.g., Etter’s rules) to identify packing motifs .
Q. How do computational models predict reactivity and bioactivity?
- Methodology :
- DFT Calculations : B3LYP/6-31G* optimizations to map transition states for cycloadditions .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) .
Q. What structural features influence bioactivity in related bicyclic compounds?
- SAR Analysis :
| Compound | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| A | Iodomethyl | 12 nM (Antimicrobial) |
| B | Azidomethyl | 85 nM (Anticancer) |
- Key Insight : Iodomethyl groups enhance halogen bonding with target proteins .
Q. How are reaction mechanisms validated for complex transformations?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
